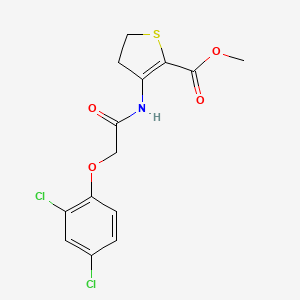

Methyl 3-(2-(2,4-dichlorophenoxy)acetamido)-4,5-dihydrothiophene-2-carboxylate

Description

Methyl 3-(2-(2,4-dichlorophenoxy)acetamido)-4,5-dihydrothiophene-2-carboxylate (CAS: 392244-42-7) is a heterocyclic compound featuring a partially saturated 4,5-dihydrothiophene ring substituted with a methyl ester group at position 2 and a 2,4-dichlorophenoxyacetamido moiety at position 3 . Its molecular formula is C₁₄H₁₃Cl₂NO₄S, with a molecular weight of 362.2283 g/mol.

Properties

IUPAC Name |

methyl 4-[[2-(2,4-dichlorophenoxy)acetyl]amino]-2,3-dihydrothiophene-5-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13Cl2NO4S/c1-20-14(19)13-10(4-5-22-13)17-12(18)7-21-11-3-2-8(15)6-9(11)16/h2-3,6H,4-5,7H2,1H3,(H,17,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OJQXGCSOPGUFBV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C(CCS1)NC(=O)COC2=C(C=C(C=C2)Cl)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13Cl2NO4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

362.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Comparison with Similar Compounds

Table 1: Structural Features of Thiophene-Based Carboxylates

Key Observations :

Target Compound:

Formation of the 4,5-dihydrothiophene ring.

Introduction of the acetamido linkage via coupling of 2,4-dichlorophenoxyacetic acid.

Esterification with methanol.

Analog Compounds:

- : Ethyl benzo[b]thiophene derivatives were synthesized using acetic anhydride and boron trifluoride diethyl etherate under harsh conditions to introduce acetyloxy groups .

- : Ethyl thiophene-3-carboxylates with acrylamido substituents were prepared via condensation reactions between cyanoacryloyl chlorides and amine intermediates .

Comparison : The target compound likely requires milder conditions for amide bond formation compared to the acetylation in . The absence of fused aromatic systems (vs. benzo[b]thiophene) simplifies synthesis but may limit π-π interactions in biological targets .

Analysis :

- compounds exhibit dose-dependent antioxidant and anti-inflammatory activities, likely due to electron-withdrawing cyano groups and hydrogen-bonding acrylamido linkages .

- The target compound’s 2,4-dichlorophenoxy moiety is structurally analogous to herbicides (e.g., 2,4-D) and may confer pesticidal activity. However, specific data are unavailable, necessitating further studies .

Physicochemical Properties and Implications

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.